molecular formula C9H12O3 B174995 (2S)-3-phenoxypropane-1,2-diol CAS No. 139165-57-4

(2S)-3-phenoxypropane-1,2-diol

Cat. No.: B174995
CAS No.: 139165-57-4
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-QMMMGPOBSA-N
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Description

(2S)-3-phenoxypropane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Scientific Research Applications

(2S)-3-phenoxypropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-phenoxypropane-1,2-diol typically involves the reaction of phenol with an epoxide, such as glycidol, under basic conditions. The reaction proceeds via nucleophilic attack of the phenoxide ion on the epoxide ring, resulting in the formation of the desired diol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-phenoxypropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the diol into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.

    Reduction: Formation of 3-phenoxypropanol or 3-phenoxypropane.

    Substitution: Formation of 3-phenoxypropyl chloride or bromide.

Mechanism of Action

The mechanism of action of (2S)-3-phenoxypropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

  • (2S)-3-phenoxypropane-1,2-diol
  • (2S)-2-amino-3-phenylpropane-1,1-diol
  • (1R,2S)-2-phenylcyclopropanaminium

Comparison: this compound is unique due to its specific chiral configuration and the presence of both phenoxy and diol functional groups This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

(2S)-3-phenoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQIYTUXOKTMDM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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